2-amino-N-benzyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-benzyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a complex organic compound with the molecular formula C18H22N2OS. This compound is notable for its unique structure, which includes a hexahydrocycloocta[b]thiophene core, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-benzyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of a ruthenium catalyst and KOH in dioxane at 80°C can facilitate the formation of the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through the use of advanced catalytic processes and optimized reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-benzyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like O2 and catalysts such as ruthenium complexes. Reaction conditions often involve elevated temperatures and specific solvents like dioxane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-aminobenzaldehyde, while substitution reactions can introduce various functional groups onto the benzyl or amino moieties .
Scientific Research Applications
2-amino-N-benzyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-N-benzyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carboxamide share structural similarities and are known for their biological activities.
Thiophene Derivatives: Other thiophene-based compounds also exhibit similar chemical reactivity and applications.
Uniqueness
What sets 2-amino-N-benzyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide apart is its unique hexahydrocycloocta[b]thiophene core, which provides distinct chemical and biological properties not commonly found in other related compounds .
Properties
IUPAC Name |
2-amino-N-benzyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c19-17-16(14-10-6-1-2-7-11-15(14)22-17)18(21)20-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12,19H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULPELSWYZFVLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)N)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.